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Introduction

ATPase-IN-5 is a potent and selective inhibitor of the fungal mitochondrial cytochrome bcl
complex (Complex Ill), a critical component of the electron transport chain.[1][2] While not a
direct inhibitor of P-type ATPases, its action leads to a profound disruption of mitochondrial
respiration and a halt in ATP synthesis via oxidative phosphorylation.[1][2] This energy
depletion has significant downstream consequences on cellular activities reliant on ATP, most
notably ion homeostasis, which is maintained by ATP-dependent ion pumps. These application
notes provide a comprehensive guide for utilizing ATPase-IN-5 as a chemical probe to
investigate the intricate relationship between mitochondrial function and ion homeostasis in
fungi.

The primary plasma membrane H+-ATPase (Pmal) is essential for fungal survival, creating the
electrochemical proton gradient necessary for nutrient uptake and maintaining intracellular pH.
[3][4] This pump is a major consumer of cellular ATP. By limiting the mitochondrial ATP supply,
ATPase-IN-5 indirectly compromises the function of Pmal and other ion pumps, leading to a
cascade of events including plasma membrane depolarization, intracellular pH dysregulation,
and altered ion transport.[5][6] This makes ATPase-IN-5 a valuable tool for dissecting the
reliance of fungal ion homeostasis on mitochondrial energy production and for exploring novel
antifungal strategies.
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Mechanism of Action

ATPase-IN-5 selectively binds to the fungal cytochrome bcl complex, interrupting the flow of
electrons and decoupling it from proton translocation across the inner mitochondrial
membrane. This leads to a collapse of the mitochondrial membrane potential and a severe
reduction in ATP production. The resulting ATP deficit cripples the activity of energy-dependent
ion pumps, such as the plasma membrane H+-ATPase (Pmal) and various Ca2+-ATPases,
fundamentally disrupting the maintenance of cellular ion gradients.[1][2]

Caption: Mechanism of ATPase-IN-5 action on fungal ion homeostasis.

Data Presentation

The efficacy of ATPase-IN-5 (referred to as Inz-5 in source literature) has been quantified
against various fungal species. The tables below summarize its inhibitory concentrations and
provide a benchmark comparison with standard antifungal agents.

Table 1: In Vitro Activity of ATPase-IN-5 against Candida albicans

Parameter Value Assay Conditions Reference
ICso (Proliferation) 0.381 pM Not specified [1][7]
ICso (Cytochrome bcl UQHz:cyt c

0 (&Y ~8.0 M oHey 6]
Activity) oxidoreductase assay
ICso (Purified UQH:z:cyt c

50( 24 + 3 nM QHa:cy [1]
Complex Il1) oxidoreductase assay

| Synergy with Fluconazole | 10 uM | Liquid culture |[8] |

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Standard Antifungals
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Antifungal .
Target Species  MICso (pg/mL) MICo0 (pg/mL) Reference
Agent
Amphotericin Aspergillus
- - [71
B terreus
) Aspergillus
Voriconazole - 2 [7]
terreus
Aspergillus
Posaconazole - 0.12 [7]
terreus
Aspergillus
ltraconazole - 0.5 [7]
terreus

| Caspofungin | Aspergillus terreus | - | 2 |[7] |

Experimental Protocols

Investigating the impact of ATPase-IN-5 on ion homeostasis involves a series of assays to

measure fungal growth, mitochondrial activity, and key ion-related parameters.

Protocol 1: Fungal Growth Inhibition Assay (Broth

Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of ATPase-IN-5.

Materials:

Sterile 96-well microplates

Fungal inoculum

Spectrophotometer (plate reader)

ATPase-IN-5 stock solution (e.g., 10 mM in DMSO)

Appropriate fungal growth medium (e.g., RPMI-1640, YPD)
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Procedure:

Prepare a fungal inoculum from a fresh culture to a concentration of 1-5 x 10° cells/mL in the
growth medium.

e Prepare a 2-fold serial dilution of ATPase-IN-5 in the growth medium directly in the 96-well
plate. Typical final concentrations range from 0.01 to 20 pM.

e Add 100 pL of the fungal inoculum to each well containing 100 pL of the serially diluted
compound. Include a drug-free control well.

¢ Incubate the plates at the optimal growth temperature (e.g., 30°C or 37°C) for 24-48 hours.
o Determine fungal growth by measuring the optical density (OD) at 600 nm.

o The MIC is defined as the lowest concentration of ATPase-IN-5 that causes a significant
growth inhibition (e.g., 250%) compared to the drug-free control.[7]

Protocol 2: Measurement of Plasma Membrane Potential

This protocol uses the potential-sensitive fluorescent dye diS-Cs(3) to measure changes in the
plasma membrane potential. Depolarization is indicated by an increase in fluorescence.

Materials:

e Fungal cells (log phase)

diS-Cs(3) stock solution (in ethanol)

Glucose

ATPase-IN-5

Fluorometer or fluorescence plate reader
Procedure:

e Harvest and wash fungal cells, then resuspend them in a low-potassium buffer to a final
ODesoo of ~0.2.
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Add diS-C3(3) to a final concentration of ~0.2 uM and incubate in the dark for 30-60 minutes
to allow the dye to equilibrate across the membrane.

Transfer the cell suspension to a cuvette or microplate.
Initiate fluorescence recording (e.g., Excitation: 620 nm, Emission: 670 nm).

Add glucose (e.g., 10 mM final concentration) to energize the cells and activate the H+-
ATPase, which should cause a decrease in fluorescence (hyperpolarization).

Once a stable baseline is achieved, add ATPase-IN-5 at the desired concentration.

Monitor the change in fluorescence. An increase in fluorescence indicates depolarization of
the plasma membrane due to reduced Pmal activity.[9]
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Caption: Workflow for measuring plasma membrane potential.
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Protocol 3: Measurement of Intracellular pH (pHi)

This protocol uses the ratiometric pH-sensitive fluorescent indicator BCECF-AM to measure
changes in cytosolic pH.

Materials:

Fungal cells or protoplasts

o BCECF-AM stock solution (in DMSO)

e Pluronic F-127 (optional, aids dye loading)

o Loading buffer (e.g., a MES-buffered salt solution, pH 6.5)

o Fluorometer or confocal microscope with dual excitation capability
 Calibration buffers (pH 5.5 to 8.0) containing nigericin (a K+/H+ ionophore)
Procedure:

e Dye Loading: Incubate washed fungal cells in loading buffer containing BCECF-AM (typically
2-10 uM) for 30-60 minutes at room temperature.

o Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
e Measurement:
o Resuspend the cells in the desired experimental buffer.

o Measure fluorescence by alternating excitation wavelengths (e.g., 490 nm and 450 nm)
while recording emission at a single wavelength (~535 nm).[10]

o Establish a baseline ratio (490/450 nm).

o Add ATPase-IN-5 and record the change in the fluorescence ratio over time. A decrease in
the ratio typically indicates intracellular acidification.

o Calibration:
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o At the end of the experiment, resuspend aliquots of the loaded cells in calibration buffers
of known pH.

o Add nigericin (~10 uM) to equilibrate the intracellular and extracellular pH.[10]

o Measure the fluorescence ratio for each known pH value to generate a calibration curve,
which is then used to convert experimental ratios into pHi values.
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Caption: Workflow for intracellular pH measurement.
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Protocol 4: Measurement of Intracellular Calcium [Ca?*]i

This protocol uses the fluorescent indicator Fluo-4-AM to monitor changes in cytosolic free

calcium.

Materials:

Fungal cells

Fluo-4-AM stock solution (in DMSO)

Pluronic F-127

Loading buffer (e.g., HBSS)

Fluorometer or fluorescence microscope (Excitation: ~494 nm, Emission: ~516 nm)

Procedure:

e Dye Loading: Incubate fungal cells with Fluo-4-AM (e.g., 5 uM) and an equal concentration
of Pluronic F-127 in loading buffer for 30-60 minutes at 30°C.

e Washing: Wash the cells twice with fresh buffer to remove extracellular dye.
e Measurement:

o Resuspend cells in the experimental buffer and transfer to a measurement cuvette or

imaging dish.
o Begin recording fluorescence intensity to establish a stable baseline.

o Add ATPase-IN-5 and monitor the change in fluorescence. An increase in fluorescence
indicates a rise in intracellular calcium concentration.[11][12]

o (Optional) Add a calcium ionophore like ionomycin at the end of the experiment to
determine maximum fluorescence (Fmax) for calibration purposes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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